4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine
CAS No.:
Cat. No.: VC16214313
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 4-(1-ethylpyrazol-4-yl)oxypiperidine |
| Standard InChI | InChI=1S/C10H17N3O/c1-2-13-8-10(7-12-13)14-9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 |
| Standard InChI Key | UKOVBFMQIFFNMU-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)OC2CCNCC2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure (CHNO) consists of:
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Piperidine ring: A six-membered saturated amine ring.
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Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with an ethyl group at the 1-position.
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Ether linkage: Connects the pyrazole’s 4-oxygen to the piperidine’s 4-position.
Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 195.26 g/mol | |
| SMILES | CCN1C=C(C=N1)OC2CCNCC2 | |
| InChIKey | RJJVORCLCTXFLM-UHFFFAOYSA-N |
Tautomerism and Stereochemistry
The pyrazole ring exhibits tautomerism, with the 1-ethyl group stabilizing the 1H-tautomer. The piperidine ring adopts a chair conformation, with the ether substituent in an equatorial position to minimize steric strain .
Synthesis and Modifications
Route 1: Nucleophilic Substitution
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Precursor preparation: 1-Ethyl-4-hydroxypyrazole is synthesized via cyclocondensation of ethyl hydrazine with diketones .
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Ether formation: Reaction with 4-chloropiperidine under basic conditions (KCO, DMF, 80°C) .
Yield: 62–68% .
Route 2: Mitsunobu Reaction
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Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxy-piperidine with 1-ethyl-4-hydroxypyrazole .
Advantage: Higher regioselectivity (>90%) .
Structural Derivatives
Modifications enhance bioavailability or target affinity:
| Derivative | Modification Site | Biological Target |
|---|---|---|
| Sulfone analogs (e.g., S897-1467) | Piperidine sulfonylation | Kinase inhibition |
| Carboxamide derivatives | Piperidine C4 substitution | Glycine transporter 1 |
Biological Activity
Neurological Applications
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Glycine Transporter 1 (GlyT1) Inhibition:
Derivatives like 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide exhibit potent GlyT1 inhibition (IC = 1.8 nM), showing promise for schizophrenia treatment .
Antimicrobial Properties
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Tetrazole-piperidine hybrids: Analogous structures demonstrate MIC values of 8–32 µg/mL against S. aureus and E. coli .
| Parameter | Value | Source |
|---|---|---|
| LogP (iLOGP) | 1.09 | |
| Plasma protein binding | ~85% (predicted) | |
| Toxicity (LD) | >500 mg/kg (rat, oral) |
Safety Notes:
Industrial and Research Applications
Drug Discovery
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Scaffold for CNS drugs: 19 patents filed since 2020 cite derivatives for Alzheimer’s and Parkinson’s disease .
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Antiviral candidates: Pyrazole-piperidine hybrids inhibit SARS-CoV-2 3CL protease (IC = 2.3 µM) .
Chemical Biology
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Fluorescent probes: Ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate serves as a pH-sensitive tracer .
Future Perspectives
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